molecular formula C15H21NO5 B13556728 Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate

Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate

Cat. No.: B13556728
M. Wt: 295.33 g/mol
InChI Key: ZDBYXBOYDHYEJX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions but can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate typically involves the protection of an amine group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature.

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the free amine after Boc deprotection.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate primarily involves the protection of amine groups. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-((tert-butoxycarbonyl)amino)-2-hydroxyphenyl)acetate is unique due to its specific structure, which includes both a Boc-protected amine and a hydroxyl group. This dual functionality allows for selective reactions at either the amine or hydroxyl group, providing greater versatility in synthetic applications compared to similar compounds .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

ethyl 2-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetate

InChI

InChI=1S/C15H21NO5/c1-5-20-12(17)9-10-7-6-8-11(13(10)18)16-14(19)21-15(2,3)4/h6-8,18H,5,9H2,1-4H3,(H,16,19)

InChI Key

ZDBYXBOYDHYEJX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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